6-Fluoro-2-methoxypyridin-3-amine
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Overview
Description
6-Fluoro-2-methoxypyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxypyridin-3-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method is the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to achieve moderate to good yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxypyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-Fluoro-2-methoxypyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased biological activity. The compound can modulate various biochemical pathways, resulting in its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxypyridin-3-amine
- 3-Fluoro-6-methoxypyridin-2-amine
- 5-Fluoro-6-methoxypyridin-3-amine
Uniqueness
6-Fluoro-2-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups in the pyridine ring enhances its reactivity and potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
6-fluoro-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 |
InChI Key |
IHIRDYGREDEJPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)F)N |
Origin of Product |
United States |
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